[(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid
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Description
“(2-oxo-1-pyrrolidinyl)methylphosphinic acid” is a chemical compound with a complex structure. It is related to other compounds such as Methyl 2-Oxo-1-pyrrolidineacetate, which is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents . It is also used as a reagent in the synthesis of (acylamino)acridines as choline uptake enhancers .
Synthesis Analysis
The synthesis of related compounds such as (2-oxo-1-pyrrolidinyl)pyrimidines has been reported. They have been synthesized by thermal cyclization of certain N-(pyrimidinyl)-γ-aminobutyric acids . The reaction of 2-methyl-4-chloro-6-(2-oxo-1-pyrrolidinyl)pyrimidine with the sodium salts of acetone or acetophenone oximes gave the corresponding pyrimidinylketoximes .Molecular Structure Analysis
The molecular structure of “(2-oxo-1-pyrrolidinyl)methylphosphinic acid” is complex. It is related to Bis[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid, which has a molecular formula of C10H17N2O4P, an average mass of 260.227 Da, and a monoisotopic mass of 260.092590 Da .Future Directions
The future directions for research on “(2-oxo-1-pyrrolidinyl)methylphosphinic acid” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For example, adsorbents synthesized from natural sodium alginate polymers incorporated with varying concentrations of 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid (PYRDGA) were investigated for the adsorption of rare earth element (REE) 3+ ions .
Properties
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2O3P/c14-11-5-4-8-13(11)10-17(15,16)9-12-6-2-1-3-7-12/h1-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCPSIGJWQVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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